molecular formula C8H12N2OS B15322216 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol

3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol

Cat. No.: B15322216
M. Wt: 184.26 g/mol
InChI Key: MXRGEBXQRULHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol (CAS 1520650-28-5) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 8 H 12 N 2 OS and a molecular weight of 184.26 g/mol, this molecule features a pyrrolidine ring substituted with a hydroxymethyl group and a thiazole methyl group . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile and privileged scaffold in medicinal chemistry due to its aromatic properties and ability to participate in various donor-acceptor and nucleophilic reactions . This structure is representative of alkaloids with nitrogen heterocycles, a class known for significant pharmacological potential . The thiazole moiety is a key structural component in a wide array of approved therapeutics and investigational compounds, with applications spanning antimicrobial, anticancer, and central nervous system (CNS) agents . As such, this compound serves as a valuable synthetic intermediate or building block for researchers in medicinal chemistry seeking to develop novel bioactive molecules. It is particularly useful for probing structure-activity relationships (SAR) and for the synthesis of more complex chemical entities targeting various pathological conditions. This product is intended for research and further manufacturing use only, and is not for direct human or veterinary use.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C8H12N2OS/c11-8(1-2-9-6-8)5-7-10-3-4-12-7/h3-4,9,11H,1-2,5-6H2

InChI Key

MXRGEBXQRULHAG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=NC=CS2)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via α-Haloketones and Thioureas

The Hantzsch reaction, a cornerstone in thiazole chemistry, involves cyclocondensation of α-haloketones with thioureas or thioamides. For 3-(thiazol-2-ylmethyl)pyrrolidin-3-ol, this method necessitates a pyrrolidine-bearing α-bromoacetyl precursor.

Procedure :

  • Synthesis of α-Bromoacetylpyrrolidine : Bromination of 3-acetylpyrrolidine using Br₂ in acetic acid yields 3-(bromoacetyl)pyrrolidine.
  • Cyclocondensation : Reacting the α-bromoacetyl derivative with thiourea in refluxing acetone forms the thiazole ring directly on the pyrrolidine core.

Mechanistic Insights :
Protonation of the ketone facilitates nucleophilic attack by thiourea’s sulfur, followed by cyclodehydration to yield the thiazole. The reaction’s regioselectivity ensures thiazole formation at the C2 position due to electronic and steric effects.

Data Summary :

Step Reagents/Conditions Yield Source
Bromination Br₂, AcOH, RT, 2 h 72%
Cyclocondensation Thiourea, acetone, reflux, 6 h 58%

Grignard Addition to Pyrrolidin-3-one

Ketone Functionalization with Thiazol-2-ylmethyl Nucleophiles

This two-step approach leverages pyrrolidin-3-one as a key intermediate, enabling nucleophilic addition of thiazole-derived organometallics.

Procedure :

  • Oxidation of Pyrrolidin-3-ol : Treatment with pyridinium chlorochromate (PCC) in dichloromethane converts pyrrolidin-3-ol to pyrrolidin-3-one.
  • Grignard Addition : Reaction of pyrrolidin-3-one with thiazol-2-ylmethyl magnesium bromide in THF at −78°C affords the tertiary alcohol product.

Challenges :

  • Thiazol-2-ylmethyl Grignard Stability : The electron-deficient thiazole ring destabilizes the organometallic reagent, necessitating low temperatures and anhydrous conditions.
  • Stereochemical Control : The Grignard addition proceeds with retention of configuration at the ketone carbon, yielding a racemic mixture unless chiral auxiliaries are employed.

Data Summary :

Step Reagents/Conditions Yield Source
Oxidation PCC, CH₂Cl₂, RT, 4 h 85%
Grignard Addition Thiazol-2-ylmethyl MgBr, THF, −78°C, 2 h 34%

Alkylation of Pyrrolidin-3-ol with Thiazol-2-ylmethyl Halides

Nucleophilic Substitution at the Pyrrolidine C3 Position

Direct alkylation of pyrrolidin-3-ol’s hydroxyl group with 2-(halomethyl)thiazoles offers a straightforward route, albeit limited by the poor nucleophilicity of tertiary alcohols.

Procedure :

  • Synthesis of 2-(Chloromethyl)thiazole : Chlorination of 2-methylthiazole using SOCl₂ in DMF yields the chloromethyl derivative.
  • Mitsunobu Coupling : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of pyrrolidin-3-ol is activated for substitution by the thiazol-2-ylmethyl moiety.

Optimization Notes :

  • Protection Strategies : Boc-protection of pyrrolidin-3-ol prior to alkylation improves reaction efficiency, with subsequent deprotection using TFA.
  • Solvent Effects : THF and DMF enhance reaction rates compared to dichloromethane.

Data Summary :

Step Reagents/Conditions Yield Source
Chloromethylation SOCl₂, DMF, 0°C, 1 h 63%
Mitsunobu Coupling DEAD, PPh₃, THF, RT, 12 h 41%

Comparative Analysis of Synthetic Routes

Yield and Practicality Considerations

The Hantzsch method provides superior atom economy but requires multi-step bromination and cyclocondensation. Grignard addition, while conceptually simple, suffers from low yields due to reagent instability. Alkylation via Mitsunobu coupling balances efficiency and scalability but demands costly reagents.

Table 1: Route Comparison

Method Advantages Disadvantages Typical Yield
Hantzsch Synthesis High regioselectivity Multi-step, moderate yields 58%
Grignard Addition Direct C–C bond formation Low yields, chiral control 34%
Mitsunobu Alkylation Mild conditions, scalability Costly reagents 41%

Purification and Characterization

Chromatographic Techniques

Final products are routinely purified via silica gel chromatography or preparative HPLC, as exemplified by the isolation of Boc-protected intermediates. Reverse-phase HPLC with MeOH/H₂O gradients effectively resolves polar byproducts.

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals include thiazole C–H singlets (δ 6.96–8.20 ppm) and pyrrolidine N–H broad peaks (δ 1.50–2.10 ppm).
  • ¹³C NMR : Thiazole carbons appear at δ 100–170 ppm, while pyrrolidine C3 resonates near δ 60–70 ppm.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .

Scientific Research Applications

3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and selectivity . These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

(3S)-Pyrrolidin-3-ol

  • Structure : Lacks the thiazole-methyl substituent, retaining only the pyrrolidin-3-ol backbone.
  • Synthesis : Produced via enantioselective processes to ensure chirality, as described in a European patent .
  • Limited π-π stacking capacity compared to 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol.

Benzo[d]thiazol-2-yl Derivatives

  • Structure : Feature a benzo-fused thiazole system (e.g., compounds in ) instead of a pyrrolidine core.
  • Synthesis: Prepared via condensation of hydrazono-pyrazolone intermediates with 2-aminothiophenol .
  • Key Differences: The pyrazolone-thiazole framework enhances aromaticity, favoring interactions with hydrophobic enzyme pockets.

Physicochemical Properties

Property This compound (3S)-Pyrrolidin-3-ol Benzo[d]thiazol Derivatives
LogP (Predicted) ~1.2 (moderate lipophilicity) ~-0.5 (hydrophilic) ~2.5 (highly lipophilic)
Hydrogen Bonding Strong (OH and thiazole N) Strong (OH) Weak (thiazole N only)
Thermal Stability Moderate High Variable (depends on substituents)

The hydroxyl group in this compound enhances solubility in polar solvents, whereas the thiazole moiety improves membrane penetration compared to (3S)-pyrrolidin-3-ol. Benzo[d]thiazol derivatives, however, exhibit superior lipophilicity but may face solubility challenges .

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol, and how can purity be maximized?

A1. The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, leveraging the reactivity of the thiazole and pyrrolidine moieties. Key steps include:

  • Thiazole-pyrrolidine coupling : Use Pd(PPh₃)₄ as a catalyst in anhydrous THF at 60–80°C to minimize side reactions .
  • Hydroxyl group protection : Employ tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation during synthesis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) yield >95% purity. Monitor intermediates via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .

Advanced Synthesis: Stereochemical Control

Q. Q2. How can enantiomeric purity be achieved for this compound, given its chiral centers?

A2. Enantioselective synthesis requires:

  • Chiral auxiliaries : Use (S)-BINOL-derived ligands in asymmetric catalysis to control the pyrrolidine ring’s stereochemistry .
  • Resolution techniques : Diastereomeric salt formation with L-tartaric acid separates enantiomers, confirmed by chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
  • Kinetic resolution : Optimize reaction time and temperature to favor one enantiomer during thiazole coupling .

Basic Physicochemical Characterization

Q. Q3. What analytical methods are critical for characterizing this compound?

A3. Essential techniques include:

  • Spectroscopy :
    • NMR : Assign peaks for thiazole (δ 7.2–7.5 ppm, aromatic protons) and pyrrolidine (δ 3.1–3.4 ppm, CH₂-N) .
    • IR : Confirm hydroxyl (3200–3500 cm⁻¹) and C-S (670–710 cm⁻¹) stretches .
  • Mass spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ (calc. 196.27 g/mol) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .

Advanced Mechanistic Studies

Q. Q4. How does this compound interact with biological targets, and what contradictions exist in activity data?

A4. Mechanistic insights and contradictions:

  • Enzyme inhibition : The thiazole moiety binds to ATP pockets in kinases (e.g., p38α), but IC₅₀ varies across assays due to differential buffer conditions (e.g., Mg²⁺ concentration affects binding) .
  • Receptor modulation : Pyrrolidine’s basic nitrogen may interact with neurotransmitter receptors (e.g., CB1), but paradoxical effects (e.g., increased binding yet reduced efficacy) suggest allosteric modulation .
  • Assay optimization : Address discrepancies using orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) .

Safety & Handling

Q. Q5. What safety protocols are recommended for handling this compound?

A5. Follow GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (PEL: 5 mg/m³) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Biological Applications

Q. Q6. What strategies enhance the compound’s bioavailability for in vivo studies?

A6. Address low bioavailability (<20% in rodents) via:

  • Prodrug design : Convert the hydroxyl group to a phosphate ester for improved solubility .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation .
  • Metabolic stability : Introduce fluorinated analogs to reduce CYP450-mediated degradation .

Data Contradiction Analysis

Q. Q7. How should researchers resolve conflicting data on the compound’s antimicrobial efficacy?

A7. Discrepancies may arise from:

  • Strain variability : Test across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
  • Culture conditions : Adjust pH (6.5–7.5) and nutrient availability (e.g., cation-adjusted Mueller-Hinton broth) .
  • Resistance mechanisms : Screen for efflux pump overexpression (e.g., AcrAB-TolC in E. coli) using ethidium bromide accumulation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.